An In-depth Technical Guide to N-Boc-PEG10-alcohol: A Versatile Linker for Advanced Drug Development
An In-depth Technical Guide to N-Boc-PEG10-alcohol: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-PEG10-alcohol is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a discrete polyethylene glycol (PEG) chain of ten ethylene glycol units, and a terminal hydroxyl group, provides a versatile platform for the synthesis of complex biomolecules. The hydrophilic PEG spacer enhances aqueous solubility and provides flexibility, while the orthogonal protecting groups allow for controlled, stepwise conjugation strategies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Boc-PEG10-alcohol, with a particular focus on its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.
Core Properties and Molecular Data
N-Boc-PEG10-alcohol is a well-defined, monodisperse PEG linker. The presence of a Boc-protected amine and a terminal alcohol allows for selective chemical modifications at either end of the molecule. The PEG10 chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.
Table 1: Physicochemical Properties of N-Boc-PEG10-alcohol [1][2]
| Property | Value |
| Chemical Name | tert-butyl (29-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)carbamate |
| Molecular Formula | C25H51NO12 |
| Molecular Weight | 557.7 g/mol |
| CAS Number | 2238844-74-9 |
| Appearance | White to off-white solid or oil |
| Purity | Typically ≥95% |
| Storage | -20°C |
Table 2: Solubility Profile of N-Boc-PEG Linkers
While specific quantitative solubility data for N-Boc-PEG10-alcohol is not extensively published, the solubility of structurally similar N-Boc-PEG compounds provides a strong predictive basis. The hydrophilic nature of the PEG chain generally confers good solubility in a range of polar organic solvents and aqueous media.
| Solvent | Classification | Predicted Solubility |
| Dichloromethane (DCM) | Chlorinated | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Water | Aqueous | Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
Synthesis and Functionalization
While N-Boc-PEG10-alcohol is commercially available, understanding its synthesis and subsequent functionalization is crucial for advanced applications.
General Synthesis of N-Boc-PEGn-alcohols
A general synthetic route to N-Boc-PEGn-alcohols involves the reaction of a discrete PEG diol with a protected amino-containing reagent. A common approach is the mono-Boc protection of the corresponding amino-PEG-alcohol.
Functionalization of the Terminal Hydroxyl Group
The terminal alcohol of N-Boc-PEG10-alcohol is a versatile handle for further chemical modification. A key transformation is its conversion to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.
Experimental Protocol: Tosylation of N-Boc-PEG10-alcohol
This protocol describes a general method for the tosylation of the terminal hydroxyl group.
Materials:
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N-Boc-PEG10-alcohol
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine or Triethylamine (Et3N)
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Anhydrous Dichloromethane (DCM)
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Stir bar and round-bottom flask
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Ice bath
Procedure:
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Dissolve N-Boc-PEG10-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
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Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
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Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 2 hours, or until the starting material is consumed (monitor by TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-PEG10-tosylate.
Application in PROTAC Development
A primary application of N-Boc-PEG10-alcohol is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which N-Boc-PEG10-alcohol serves as a precursor, is critical for therapeutic efficacy.
Role of the PEG Linker in PROTACs
The PEG linker in a PROTAC serves several crucial functions:
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Solubility: The hydrophilic PEG chain enhances the aqueous solubility of the often hydrophobic PROTAC molecule.
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Flexibility and Length: The PEG10 chain provides a flexible spacer of a defined length, which is critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
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Synthetic Handle: The bifunctional nature of the N-Boc-PEG10-alcohol precursor allows for the sequential and controlled attachment of the target protein ligand and the E3 ligase ligand.
General Workflow for PROTAC Synthesis using N-Boc-PEG10-alcohol
The synthesis of a PROTAC using an N-Boc-PEG10-linker typically follows a modular and stepwise approach.
Mechanism of Action of a PROTAC
Once synthesized, the PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system.
Experimental Protocols for PROTAC Synthesis
The following are generalized protocols for key steps in the synthesis of a PROTAC using an N-Boc-PEG10-linker derivative.
Protocol 1: Boc Deprotection of N-Boc-PEG10-Conjugate
Materials:
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N-Boc-PEG10-Ligand 1 conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Round-bottom flask and stir bar
Procedure:
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Dissolve the N-Boc-PEG10-Ligand 1 conjugate in DCM.
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Add TFA (typically 20-50% v/v) to the solution at 0°C.
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Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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The resulting amine salt (H2N-PEG10-Ligand 1) is often used in the next step without further purification.
Protocol 2: Amide Coupling to Form the Final PROTAC
Materials:
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H2N-PEG10-Ligand 1
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Ligand 2 with a carboxylic acid functionality
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Coupling agents (e.g., HATU, HOBt)
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A non-nucleophilic base (e.g., DIPEA)
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Anhydrous DMF
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Round-bottom flask and stir bar
Procedure:
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Dissolve Ligand 2-COOH (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.
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Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add a solution of H2N-PEG10-Ligand 1 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
Conclusion
N-Boc-PEG10-alcohol is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal protecting groups, makes it an ideal building block for the synthesis of complex bioconjugates with enhanced physicochemical properties. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of N-Boc-PEG10-alcohol in the design and synthesis of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation.
